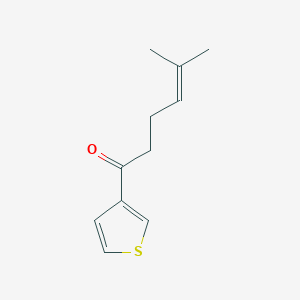
Benzyl 4-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the condensation of benzyl alcohol with 4-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid. The reaction is often catalyzed by a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the synthesis process.
化学反応の分析
Types of Reactions
Benzyl 4-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogenating agents like N-bromosuccinimide (NBS) can introduce bromine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Brominated derivatives.
科学的研究の応用
Benzyl 4-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of Benzyl 4-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate: Lacks the butyl group, which may affect its biological activity and chemical reactivity.
4-Butyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid: The carboxylic acid form of the compound, which has different solubility and reactivity properties.
Benzyl 4-butyl-1H-pyrrole-2-carboxylate: Lacks the methyl groups, which may influence its steric and electronic properties.
Uniqueness
Benzyl 4-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct steric and electronic characteristics. These features can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
93341-72-1 |
|---|---|
分子式 |
C18H23NO2 |
分子量 |
285.4 g/mol |
IUPAC名 |
benzyl 4-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C18H23NO2/c1-4-5-11-16-13(2)17(19-14(16)3)18(20)21-12-15-9-7-6-8-10-15/h6-10,19H,4-5,11-12H2,1-3H3 |
InChIキー |
FRRRHPIYVAROCR-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(NC(=C1C)C(=O)OCC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene](/img/structure/B14347372.png)
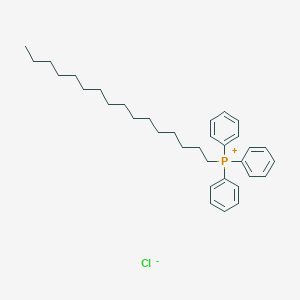

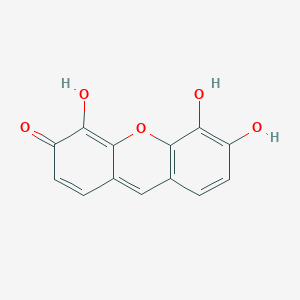

![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane](/img/structure/B14347397.png)
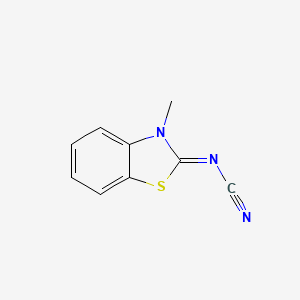
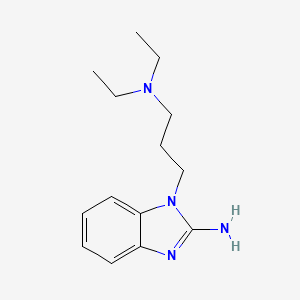
![Dipropyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14347416.png)
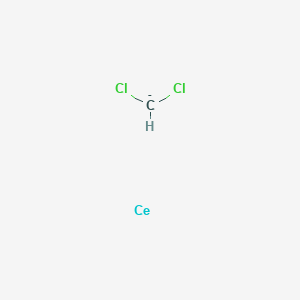

![N-(5-Isocyanato-2-methylphenyl)-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14347427.png)
